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Compound Name: )
trifluoroacetate

Cat. No.: B563573

Technical Guide: (R)-BoroLeu-(+)-Pinanediol
Trifluoroacetate

For: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a chiral boronic acid ester derivative of
significant interest in medicinal chemistry and pharmaceutical development.[1][2][3] Identified
by its CAS number 179324-87-9, this compound serves as a critical intermediate in the
synthesis of potent proteasome inhibitors, most notably Bortezomib, a frontline therapeutic for
multiple myeloma.[2][3] Its structure incorporates a leucine boronic acid moiety protected by a
(+)-pinanediol group, with a trifluoroacetate counterion that enhances stability and reactivity in
coupling reactions.[1] This guide provides a comprehensive overview of its spectroscopic data,
experimental protocols for its synthesis, and its mechanism of action.

Physicochemical Properties
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Property Value

CAS Number 179324-87-9

Molecular Formula C17H29BF3NO4

Molecular Weight 379.22 g/mol [1][4]

Appearance White to off-white powder[3][5]

Purity Typically =97-99%][2][3]

Melting Point 160 °C[4]

Storage Store at < -15°C in a well-closed container[4]

Spectroscopic Data

While detailed, fully assigned experimental spectra for (R)-BoroLeu-(+)-Pinanediol
trifluoroacetate are not readily available in the public domain, the following data has been
compiled from available sources and supplemented with predicted values based on the
chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1 *H-NMR Spectroscopy
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. . Lo Assighment
Chemical Shift (d) ppm Multiplicity .
(Predicted/Reported)
~4.3 d O-CH of Pinanediol
~3.0 m B-CH-NHs3*
2.8-3.2 brs -NHs*
~2.4 m Pinanediol CH
~2.2 m Pinanediol CH
~2.0 t Pinanediol CH
Pinanediol moiety and Leucine
1.2-1.8 m
side chain (CH, CH2)
~1.3 S Pinanediol CHs
~0.9 d Leucine (CHs)2
~0.8 S Pinanediol CHs

Note: Reported characteristic peaks for the pinanediol moiety are in the range of 6 1.2-1.8

ppm.[1]

3.1.2 13C-NMR Spectroscopy (Predicted)
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Chemical Shift (6) ppm

Assignment (Predicted)

~160 (q) Trifluoroacetate C=0
~116 (q) Trifluoroacetate CFs
~86 O-C (Pinanediol)
~78 O-C (Pinanediol)
~51 C-B

~40 Leucine CH

~39 Pinanediol C

~38 Pinanediol C

~35 Pinanediol C

~28 Pinanediol CHs

~27 Pinanediol C

~25 Leucine CH

~24 Pinanediol CHs

~23 Leucine CHs

~21 Leucine CHs

3.1.3 1B-NMR Spectroscopy

The *B-NMR spectrum is expected to show a single broad peak characteristic of a

tetracoordinate boronate ester. The chemical shift for such species typically falls in the upfield

region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the free base of the compound.
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Technique miz lon

ESI-MS 378.2 [M-H][1]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups
present in the molecule.

Wavenumber (cm~?) Functional Group
~3400-3000 N-H stretch (amine salt)
~2960-2850 C-H stretch (aliphatic)

~1680 C=0 stretch (trifluoroacetate)
~1350 B-O stretch

~1200, 1130 C-F stretch (trifluoroacetate)

Experimental Protocols

The synthesis of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a multi-step process that
requires careful control of stereochemistry. The following is a representative protocol based on
established synthetic routes.

Synthesis of (1R)-(1S,2S,3R,5S)-Pinanediol-1-amino-3-
methylbutane-1-boronate trifluoroacetate

This protocol involves two main stages: the Matteson homologation to form a chiral a-
chloroboronic ester, followed by nucleophilic substitution to introduce the amino group and
subsequent salt formation.

Materials and Equipment:
o Large-scale reaction vessel with cooling capabilities and a nitrogen atmosphere

¢ Pinanediol isobutylboronate
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e Dichloromethane (anhydrous)

o Diisopropylamine (anhydrous)

e n-Butyllithium in hexanes

e Lithium bis(trimethylsilyl)amide (LiIHMDS) solution in THF (anhydrous)
o Tetrahydrofuran (THF) (anhydrous)
 Trifluoroacetic acid (TFA)

e Saturated aqueous ammonium chloride

e Brine

e Anhydrous sodium sulfate or magnesium sulfate
Procedure:

Part 1: Matteson Homologation

 In a separate vessel, charge diisopropylamine and anhydrous THF. Cool the mixture to
below 0 °C.

o Slowly add n-butyllithium in hexanes to the diisopropylamine solution while maintaining the
temperature below 0 °C to form lithium diisopropylamide (LDA).

 In the main reaction vessel, charge the pinanediol isobutylboronate and anhydrous
dichloromethane. Cool the mixture to at or below -90 °C.

o Slowly add the prepared LDA solution to the main reaction vessel. This reaction is highly
exothermic and requires careful temperature control.

« Stir the reaction mixture at -90 °C to -100 °C for approximately 1-2 hours, or until the reaction
is complete as monitored by a suitable in-process control (e.g., GC-MS).
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e Quench the reaction by the slow addition of saturated aqueous ammonium chloride,
ensuring the temperature does not rise significantly.

o Allow the mixture to warm to room temperature and separate the organic layer.

e Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate,
and filter.

» Concentrate the filtrate under reduced pressure to yield the crude (1S,2S,3R,5S)-Pinanediol
(1R)-1-chloro-3-methylbutane-1-boronate, which is often used in the next step without further
purification.

Part 2: Amination and Salt Formation

e Charge a solution of the crude (1S,2S,3R,5S)-Pinanediol (1R)-1-chloro-3-methylbutane-1-
boronate in anhydrous THF to a large-scale reactor under a nitrogen atmosphere.

e Cool the solution to below 0 °C.
e Slowly add a solution of LIHMDS in THF to the reactor.
« Stir the reaction mixture at a controlled low temperature until the amination is complete.

e Quench the reaction by the slow addition of trifluoroacetic acid (TFA) to form the
trifluoroacetate salt.

e The product can be isolated by crystallization from a suitable solvent system, such as a
mixture of heptane or hexane and an appropriate organic solvent.

e The resulting solid is collected by filtration, washed, and dried to yield (R)-BoroLeu-(+)-
Pinanediol trifluoroacetate.

Visualizations
Experimental Workflow
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Synthesis Workflow for (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate
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Caption: Synthesis Workflow for (R)-BoroLeu-(+)-Pinanediol Trifluoroacetate.
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Signaling Pathway: Proteasome Inhibition

As an intermediate for proteasome inhibitors like Bortezomib, (R)-BoroLeu-(+)-Pinanediol
trifluoroacetate contributes to a molecule that targets the ubiquitin-proteasome pathway. The
active boronic acid derivative inhibits the proteasome, leading to the accumulation of proteins
that regulate cell cycle and apoptosis.

Mechanism of Proteasome Inhibition by Boronic Acid Derivatives
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Caption: Mechanism of Proteasome Inhibition by Boronic Acid Derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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